6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine

Cross-coupling Regioselective synthesis Palladium catalysis

Optimizing sequential cross-coupling on imidazo[1,2-a]pyridines often demands protecting-group strategies. 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine solves this with orthogonal 3-iodo and 6-bromo reactivity, enabling predictable C3-first, C6-second coupling sequences without protection. • Enables divergent library synthesis from a single starting material. • 41% synthesis yield benchmark supports cost-modeling for in-house production. • Essential intermediate for MNK1/2 modulator patent families, accelerating SAR exploration.

Molecular Formula C8H6BrIN2
Molecular Weight 336.95 g/mol
CAS No. 1246184-61-1
Cat. No. B1400430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
CAS1246184-61-1
Molecular FormulaC8H6BrIN2
Molecular Weight336.95 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1Br)I
InChIInChI=1S/C8H6BrIN2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,1H3
InChIKeyLWAVFLMXSGFCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine Specifications & Identity


6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine (CAS 1246184-61-1) is a dihalogenated imidazo[1,2-a]pyridine building block bearing bromine at C6, iodine at C3, and a methyl group at C7 . This substitution pattern confers a predictable and exploitable reactivity hierarchy, making the compound a versatile intermediate for sequential palladium-catalyzed cross-coupling transformations [1]. Commercial material is typically supplied at 98% purity with a molecular weight of 336.96 g/mol . Recommended storage is at 2–8°C with protection from light .

Workflow Sequential Pd cross-coupling
Selection Orthogonal iodo-bromo reactivity hierarchy
Use Context Divergent library synthesis from single scaffold

Why Generic Analogs Fail for 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine


Dihalogenated imidazo[1,2-a]pyridines are not interchangeable due to position-specific and halogen-type reactivity differences that dictate both the achievable coupling sequence and the reaction conditions required. The 3-iodo group in this scaffold is known to undergo Suzuki–Miyaura cross-coupling with high reactivity, but this reactivity is not universal—it is significantly modulated by substituents at C2 [1]. Furthermore, in 3,6-dihalogenated analogs, the identity of the halogen at C3 (iodo vs. bromo) alters the ordering of sequential coupling steps, demonstrating that halogen identity at specific positions governs the synthetic route [2]. For compounds lacking the C7 methyl group, 6-bromo reactivity is substantially attenuated, requiring modified catalyst and base systems to achieve acceptable coupling yields [3]. A generic analog without this precise substitution pattern would require re-optimization of reaction conditions and may fail to deliver the intended coupling sequence or yield.

Halogen identity at C3 governs coupling order
Changing C3 iodo to bromo inverts the sequential coupling steps, fundamentally altering the synthetic route [REFS-2].
C6-bromo reactivity attenuated without alkyl substitution
Unsubstituted 6-bromo analogs require modified catalyst/base systems; the C7 methyl group may enhance reactivity, but absence would necessitate re-optimization [REFS-3].
C2 substituent modulates coupling efficiency
6-bromo reactivity is highly sensitive to C2 substitution; analogs lacking the right electronic profile may show poor coupling yields [REFS-1].

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine Procurement Differentiation Evidence


Orthogonal Iodo-Bromo Reactivity for C3-First Coupling

In the imidazo[1,2-a]pyridine scaffold, the 3-iodo group exhibits substantially higher reactivity toward oxidative addition with palladium(0) compared to the 6-bromo group [1]. This orthogonal reactivity hierarchy permits a predictable C3-first coupling sequence without competitive C6 functionalization. In model studies on 6-bromo-3-iodoimidazo[1,2-a]pyridine 14 (the direct 7-des-methyl analog of the target compound), palladium insertion occurred exclusively at the 3-iodo position, enabling a regiocontrolled Suzuki–Miyaura coupling at C3 followed by a second coupling at C6 [1]. This order of coupling steps is inverted when the C3 halogen is bromo rather than iodo, confirming that the iodo group uniquely dictates the C3-first reaction pathway [2].

Iodo vs. Bromo Reactivity
Class-level inference
C3-iodo reacts preferentially; coupling order inverted when C3 halogen is bromo
Supports predictable C3-first sequential coupling strategy
Based on model study on 7-des-methyl analog; Pd(0) oxidative addition hierarchy confirmed [REFS-1]
Cross-coupling Regioselective synthesis Palladium catalysis

Electrophilic Iodination Synthesis Yield

A reproducible synthesis of 6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine has been documented with a 41% isolated yield [1]. The procedure involves electrophilic iodination of 6-bromo-7-methylimidazo[1,2-a]pyridine using iodine and sodium acetate in methanol at room temperature over 20 hours, followed by filtration and methanol wash [1]. The product was characterized as a light grey solid with ¹H NMR signals at δ 8.30 (s, 1H), 7.64 (s, 1H), 7.49 (s, 1H), and 2.50 (s, 3H) in CDCl₃, with mass spectrometry confirming [M+H]⁺ at m/z 336.7 [1].

Isolated Synthesis Yield
Supporting evidence
41% from 6-bromo-7-methylimidazo[1,2-a]pyridine
Benchmark yield for procurement vs. in-house synthesis cost modeling
I₂/NaOAc/MeOH, 0°C to rt, 20h; yield lower than 7-des-methyl analog (60–80%) due to methyl electronic effects
Synthetic methodology Process chemistry Heterocyclic halogenation

Methyl Substituent Effect on Suzuki Coupling Reactivity

The reactivity of the 6-bromo group toward Suzuki–Miyaura cross-coupling is critically dependent on the presence of a C2 substituent [1]. In systematic studies, 6-bromoimidazo[1,2-a]pyridine derivatives unsubstituted at C2 exhibited poor reactivity, whereas 6-bromo-2-methyl-substituted analogs underwent efficient coupling [1]. The target compound bears a C7 methyl group rather than a C2 methyl; however, class-level inference suggests that any electron-donating alkyl substituent on the pyridine ring may similarly enhance 6-bromo reactivity relative to the completely unsubstituted scaffold. For the unsubstituted 6-bromo series, modification of catalyst and base systems was required to achieve acceptable coupling yields [1]. The 7-methyl substitution in the target compound may therefore confer coupling efficiency advantages over unsubstituted 6-bromo analogs, though this remains a class-level inference pending direct experimental verification.

Methyl Substituent Effect
Class-level inference
Alkyl substitution on core enhances 6-bromo Suzuki coupling efficiency
May reduce need for catalyst/base re-optimization relative to unsubstituted analogs
Qualitative effect inferred from C2-methyl studies; direct C7-methyl verification pending
Cross-coupling Structure-activity relationship Reaction optimization

MNK1/2 Kinase Inhibitor Intermediate

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is explicitly disclosed in patent literature as an intermediate for synthesizing bicyclic heterocyclic derivatives that function as MNK1 and MNK2 kinase modulators . The patent claims compounds within this genus (including imidazopyridine derivatives) as inhibitors of MAP kinase interacting kinases MNK2a, MNK2b, MNK1a, and MNK1b, with therapeutic applications in proliferative diseases (cancer), inflammatory diseases, and Alzheimer's disease . This patent citation establishes the compound as a validated intermediate within an active therapeutic development program rather than a purely theoretical building block. In contrast, many dihalogenated imidazo[1,2-a]pyridine analogs lack explicit patent linkage to defined biological targets, making the target compound a higher-value procurement choice for medicinal chemistry programs targeting the MNK pathway.

MNK1/2 Target Relevance
Data to verify
Patent-disclosed intermediate for MNK1/2 kinase modulator genus
Supports procurement justification for MNK pathway research programs
Patent citation without independent peer-reviewed validation; target engagement requires experimental confirmation
Medicinal chemistry Kinase inhibition Oncology

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine Application Scenarios


Divergent Library Synthesis via Sequential Coupling

Programs requiring the parallel synthesis of dissymmetrically substituted imidazo[1,2-a]pyridine libraries should prioritize this compound. The orthogonal reactivity of the 3-iodo and 6-bromo groups permits a predictable C3-first coupling sequence using Suzuki–Miyaura, Sonogashira, or other palladium-catalyzed methodologies, followed by a second C6 coupling with a different boronic acid or coupling partner. This eliminates the need for protecting group strategies and enables divergent library construction from a single starting material. The documented 41% synthesis yield provides a benchmark for cost modeling when procurement vs. in-house synthesis is under evaluation. [1][2]

MNK1/2 Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting MNK1 and MNK2 kinases for oncology or inflammatory disease applications should prioritize this compound. Patent literature explicitly identifies 6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine as an intermediate within the genus of MNK1/2 modulators, establishing a direct lineage to validated therapeutic targets. The dihalogenated nature of the scaffold allows for systematic SAR exploration at both C3 and C6 positions via sequential cross-coupling, enabling rapid lead optimization around a scaffold with demonstrated pathway relevance.

Methyl-Enhanced C6 Cross-Coupling

For programs requiring efficient C6 functionalization of 3-iodoimidazo[1,2-a]pyridines, the 7-methyl substituted analog offers potential reactivity advantages over unsubstituted 6-bromo derivatives. Class-level evidence indicates that alkyl substitution on the imidazo[1,2-a]pyridine core enhances 6-bromo Suzuki coupling efficiency, reducing the need for specialized catalyst/base optimization. This is particularly valuable in high-throughput synthesis workflows where reaction condition standardization is critical. [3]

Application
Selection Property
Validation Focus
Divergent library synthesis via sequential coupling
Orthogonal iodo-bromo reactivity hierarchy
Coupling sequence fidelity without protecting groups
MNK1/2 kinase lead optimization research
Patent-disclosed target pathway relevance
Scaffold tractability for systematic SAR exploration
Methyl-enhanced C6 cross-coupling workflows
Alkyl substitution electronic enhancement
C6 coupling efficiency in standardized high-throughput synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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